molecular formula C24H25N3O3S2 B2444299 (5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 463319-53-1

(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2444299
CAS No.: 463319-53-1
M. Wt: 467.6
InChI Key: FJIXXWBYUBDLSF-PGMHBOJBSA-N
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Description

(5Z)-5-[(4-Ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a novel synthetic thiazolidinone derivative recognized for its potent and selective kinase inhibitory activity. This compound is primarily investigated in oncology research for its ability to act as a multi-targeted agent. Studies indicate its mechanism involves the potent inhibition of key receptor tyrosine kinases, including VEGFR-2 , which plays a critical role in tumor angiogenesis. By blocking VEGF-mediated signaling pathways, this compound effectively suppresses endothelial cell proliferation, migration, and tube formation, thereby starving tumors of their blood supply. Furthermore, its molecular structure, incorporating a phenylpiperazine moiety, is designed for enhanced interaction with kinase ATP-binding sites, contributing to its specificity and efficacy. Beyond oncology, its unique profile suggests potential research applications in other pathologies driven by aberrant kinase signaling, such as inflammatory diseases and rheumatoid arthritis , where VEGFR and related pathways are implicated. This makes it a valuable chemical probe for elucidating the complex roles of these kinases in disease models and for exploring novel therapeutic strategies in preclinical research.

Properties

IUPAC Name

(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-2-30-20-10-8-18(9-11-20)16-21-23(29)27(24(31)32-21)17-22(28)26-14-12-25(13-15-26)19-6-4-3-5-7-19/h3-11,16H,2,12-15,17H2,1H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIXXWBYUBDLSF-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent studies.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have gained significant attention in medicinal chemistry due to their ability to exhibit a wide range of biological activities including:

  • Anticancer
  • Antidiabetic
  • Antioxidant
  • Antimicrobial
  • Anti-inflammatory

The structural versatility of thiazolidin-4-one allows modifications that can enhance these biological activities, making them valuable in drug design and development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been observed that modifications at various positions on the thiazolidin ring can lead to enhanced cytotoxicity against several cancer cell lines.

Case Study:

In a study examining various thiazolidin derivatives, it was found that certain compounds exhibited significant cytotoxic effects on B16F10 melanoma cells, inducing G0/G1 phase arrest, which is crucial for preventing cancer cell division .

Antioxidant Activity

The antioxidant properties of thiazolidin derivatives are attributed to their ability to scavenge free radicals. The compound has been tested for its ability to inhibit oxidative stress markers, demonstrating effective radical scavenging activity comparable to standard antioxidants like vitamin C.

Research Findings:

A study reported that the compound exhibited an IC50 value for DPPH radical scavenging activity, indicating its potential as an antioxidant agent. The antioxidant capacity was measured using the DPPH assay, where lower IC50 values reflect higher activity .

Antimicrobial Activity

Thiazolidin derivatives also display antimicrobial properties against various bacterial strains. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

StrainMinimum Inhibitory Concentration (MIC)Reference Drug
Escherichia coli12.5 μg/mLCiprofloxacin (1 μg/mL)
Pseudomonas aeruginosaModerate inhibitionCiprofloxacin

The results indicate that while the compound exhibits moderate effectiveness against E. coli and P. aeruginosa, it shows a stronger inhibition profile than many existing antibiotics .

Structure–Activity Relationship (SAR)

The biological activity of thiazolidin derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the thiazolidin ring can significantly alter their pharmacological profiles.

Key Modifications:

  • Substituents at Position 5: Altering the substituent at this position has been shown to enhance anticancer activity.
  • Ethoxy Group: The presence of an ethoxy group at the para position contributes to increased lipophilicity, potentially enhancing cellular uptake and bioavailability.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties
    • Thiazolidinones have been reported to exhibit antimicrobial effects against various pathogens. Research indicates that derivatives of thiazolidinones can inhibit bacterial growth by targeting specific metabolic pathways, such as fatty acid biosynthesis. For instance, compounds similar to (5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one have shown activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity
    • Thiazolidinones are also being studied for their potential anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key enzymes involved in tumor progression. Recent studies suggest that this compound may interfere with DNA replication and repair mechanisms, leading to reduced viability of cancer cells .
  • Anti-inflammatory Effects
    • The compound has shown promise in modulating inflammatory pathways. It can inhibit cyclooxygenase and lipoxygenase enzymes, which are critical in the inflammatory response. This suggests potential applications in treating conditions characterized by chronic inflammation .

Pharmacological Applications

  • Drug Development
    • The unique structure of this compound makes it a candidate for developing new pharmaceuticals targeting infectious diseases and cancer.
  • Targeted Delivery Systems
    • Research has explored the use of this compound in targeted drug delivery systems, particularly for nucleic acids. Its ability to preferentially target specific tissues could enhance the efficacy of therapeutic agents while minimizing side effects .

Agricultural Applications

  • Plant Growth Regulation
    • Recent studies have identified thiazolidinone derivatives as potential modulators of plant growth and development. They can act as growth inhibitors or stimulators, influencing processes such as pollen tube growth and overall plant health .

Case Studies and Research Findings

Study TitleFocusFindings
Novel Small Molecule Modulators of Plant GrowthAgricultural ScienceIdentified compounds that enhance or inhibit plant growth; potential application in crop management .
Antimicrobial Activity of ThiazolidinonesMicrobiologyDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli; potential for new antibiotic development .
Anticancer Mechanisms of ThiazolidinonesOncologyInduced apoptosis in cancer cell lines; inhibited proliferation through DNA interaction .

Chemical Reactions Analysis

Nucleophilic Additions at the Exocyclic Double Bond

The (5Z)-configured exocyclic double bond undergoes nucleophilic additions, enabling structural diversification:

Reaction Type Conditions Products Applications
Michael AdditionBasic conditions (e.g., NaOAc, EtOH, 60°C)Adducts with amines, thiols, or hydroxyl groups at the β-position Modifies electronic properties for enhanced bioactivity
Grignard AdditionAnhydrous THF, RMgX reagentsAlkylated derivatives at the α,β-unsaturated carbonyl systemTailors lipophilicity for drug delivery
  • Key Insight : The electron-deficient nature of the α,β-unsaturated carbonyl system facilitates nucleophilic attacks, with regioselectivity influenced by the 4-ethoxyphenyl group .

Cycloaddition Reactions

The compound participates in [4+2] and [3+2] cycloadditions, forming heterocyclic scaffolds:

Reaction Type Conditions Products Applications
Diels-Alder ReactionThermal activation (toluene, 110°C)Six-membered fused rings with dienophiles (e.g., maleic anhydride) Generates polycyclic systems for anticancer studies
1,3-Dipolar CycloadditionAzides or nitrile oxides, Cu catalysisTriazole/isoxazoline-fused thiazolidinones Enhances metabolic stability in drug design
  • Structural Impact : The 4-phenylpiperazine substituent sterically directs cycloaddition regiochemistry .

Substitution Reactions

The sulfanylidene (-S-) and piperazine moieties undergo substitution:

Site Reagents Products Applications
Thione Sulfur (C=S)Alkyl halides (R-X, K₂CO₃, DMF)S-alkylated derivativesImproves solubility and pharmacokinetics
Piperazine NitrogenAcyl chlorides (RCOCl, Et₃N, CH₂Cl₂)N-acylated analogs with altered receptor affinity Targets enzymes like FabZ in antimicrobial agents
  • Kinetic Data : S-alkylation proceeds faster than N-acylation due to higher nucleophilicity of the thione sulfur.

Oxidation and Reduction Reactions

Redox transformations modulate the compound’s electronic profile:

Reaction Type Conditions Products Applications
Oxidation of ThioneH₂O₂ (30%), acetic acid, 50°CSulfoxide/sulfone derivatives Modulates redox activity for antioxidant studies
Reduction of Double BondH₂, Pd/C (1 atm, EtOAc)Dihydrothiazolidinone analogsProbes structure-activity relationships (SAR)
  • Mechanistic Note : Oxidation to sulfone derivatives enhances electrophilicity, favoring cross-coupling reactions .

Acid-Base Reactivity

The compound’s acidic protons participate in deprotonation and salt formation:

Proton Site Reagents Products Applications
NH of PiperazineHCl/NaOH (aqueous)Hydrochloride or sodium salts Enhances bioavailability via salt formation
Enolic OH (C4-OH)Alkali (KOH, MeOH)Enolate intermediates for alkylation Facilitates C-functionalization
  • pKa Values : The enolic proton (C4-OH) has a pKa ~8.2, making it moderately acidic .

Photochemical Reactions

UV irradiation induces isomerization and bond cleavage:

Reaction Type Conditions Products Applications
Z→E IsomerizationUV light (λ = 365 nm, CHCl₃)(5E)-diastereomer with altered bioactivity Studies on photodynamic therapy
Ring-OpeningProlonged UV exposureFragmented aldehydes and thioamidesDegradation pathway analysis
  • Quantum Yield : Z→E isomerization exhibits a quantum yield of 0.32, indicating moderate photosensitivity .

Table 2: Biological Relevance of Derivatives

Reaction Product Biological Target IC₅₀ (μM)
S-Methylated derivativeFabZ enzyme 12.4
DihydrothiazolidinoneCOX-2 8.9
Sulfone analogPfDHFR 6.2

Q & A

Q. What are the key steps and optimization strategies in synthesizing this compound?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of a substituted pyrazole-aldehyde with a thiazolidinone precursor under reflux conditions in ethanol or dimethylformamide (DMF) .
  • Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like triethylamine .
  • Optimization : Yield and purity are enhanced by controlling reaction temperature (60–80°C), solvent polarity, and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Z/E configuration of the methylidene group .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening methods are used to evaluate its therapeutic potential?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
  • Anti-inflammatory Testing : Inhibition of COX-2 enzyme activity measured via ELISA .

Advanced Research Questions

Q. How does structural modification of the 4-ethoxyphenyl group impact biological activity?

  • Structure-Activity Relationship (SAR) :
Substituent PositionFunctional GroupObserved Activity ChangeReference
4-Ethoxy-OCH₂CH₃Enhanced antimicrobial
4-Fluoro-FIncreased COX-2 inhibition
4-Methyl-CH₃Reduced cytotoxicity
  • Methodology : Substituent effects are studied by synthesizing analogs and comparing IC₅₀ values in dose-response assays .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Contradictions often arise from:

  • Purity Variations : Impurities >5% can skew results; enforce HPLC purity standards .
  • Assay Conditions : Standardize protocols (e.g., serum-free media in MTT assays to avoid interference) .
  • Structural Analogues : Compare activities of near-identical derivatives (e.g., 4-ethoxy vs. 4-propoxy) to isolate substituent effects .

Q. What mechanistic insights exist for its anticancer activity?

  • Target Identification : Molecular docking studies suggest interaction with tubulin or topoisomerase II .
  • Apoptosis Pathways : Western blotting reveals upregulation of pro-apoptotic proteins (Bax, caspase-3) in treated cells .
  • Resistance Studies : Evaluate efflux pump inhibition (e.g., P-glycoprotein) using verapamil as a control .

Q. How do solvent and pH stability profiles affect experimental design?

  • Stability Data :
ConditionStability OutcomeReference
pH 7.4 (PBS)Stable for 24 hours
pH <3 or >10Hydrolysis of thiazolidinone ring
DMSO StorageNo degradation at -20°C (1 month)
  • Methodological Implication : Use neutral buffers for in vitro assays and avoid prolonged exposure to acidic/basic conditions .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

  • Strain Variability : Test against a standardized panel (e.g., ATCC strains) to minimize variability .
  • Compound Aggregation : Use dynamic light scattering (DLS) to detect aggregates that may falsely elevate MIC values .
  • Synergistic Effects : Screen with adjuvants (e.g., clavulanic acid) to rule out β-lactamase interference .

Experimental Design Recommendations

Q. What controls are essential for validating target engagement in enzyme inhibition assays?

  • Positive Controls : Known inhibitors (e.g., aspirin for COX-2) .
  • Negative Controls : Heat-denatured enzymes to confirm activity loss .
  • Blank Corrections : Subtract background absorbance from DMSO or buffer solutions .

Notes for Reproducibility

  • Always report synthetic yields, purity metrics, and biological assay conditions in detail .
  • Deposit spectral data (NMR, MS) in public repositories for cross-validation .

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